(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde and ®-3-aminopropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
- (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
Uniqueness
- Substituent Effects : The presence of bromine and fluorine atoms in (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can influence its reactivity and biological activity, making it unique compared to similar compounds with different substituents.
Properties
CAS No. |
1213976-88-5 |
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Molecular Formula |
C9H8BrFN2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
IVEBFYBPPSKGDK-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Origin of Product |
United States |
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